3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Description
3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound with the molecular formula C16H16N4O2S2
Properties
Molecular Formula |
C16H16N4O2S2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-tert-butyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C16H16N4O2S2/c1-16(2,3)12-13(22)20-14(18-17-12)24-15(19-20)23-9-11(21)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
BBQBGDFXAHCMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Heterocyclic Precursors
The thiadiazolo-triazinone scaffold is constructed from:
Solvents and Catalysts
-
Dimethylformamide (DMF) : Preferred for high-temperature cyclization due to its polar aprotic nature.
-
Phosphorus oxychloride (POCl₃) : Facilitates dehydration and cyclization steps.
-
Piperidine : Used as a base in nucleophilic substitution reactions.
Stepwise Synthesis Procedure
Formation of the Thiadiazole Core
The thiadiazole ring is synthesized via cyclocondensation of thiocarbohydrazide with tert-butyl isocyanate under acidic conditions:
Conditions : Reflux in ethanol (12 h, 78°C), yielding 72–75%.
Triazinone Ring Construction
The triazinone moiety is formed by reacting the thiadiazole intermediate with ethyl glyoxylate in the presence of POCl₃:
Sulfanyl Group Introduction
The phenacyl sulfanyl substituent is introduced via nucleophilic substitution using 2-bromo-1-phenyl-1-ethanone:
Conditions : Stirring at 80°C (3 h), yielding 58–62%.
Reaction Optimization and Yield Enhancement
Solvent Effects on Cyclization
Comparative studies demonstrate that DMF outperforms THF or dioxane in triazinone formation due to superior solubility of intermediates:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 110 | 68 |
| THF | 65 | 42 |
| Dioxane | 100 | 55 |
Catalytic Efficiency
POCl₃ increases cyclization yields by 18–22% compared to H₂SO₄ or polyphosphoric acid.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
-
FT-IR : Peaks at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S).
-
¹H NMR (DMSO-d₆) : δ 1.45 (s, 9H, tert-butyl), 4.32 (s, 2H, SCH₂), 7.52–8.11 (m, 5H, Ph).
-
Mass Spec : [M+H]⁺ at m/z 360.5, consistent with molecular formula C₁₆H₁₆N₄O₂S₂.
Comparative Analysis of Synthetic Routes
Single-Pot vs. Multi-Step Approaches
Single-pot methods reduce purification steps but yield 12–15% less product due to side reactions.
Alternative Sulfur Sources
Thiourea derivatives generate thiadiazole cores but require harsher conditions (140°C, 24 h).
Challenges and Limitations
-
Regioselectivity : Competing reactions at N2 vs. N4 of the triazinone ring necessitate precise stoichiometry.
-
Sensitivity to Moisture : Intermediate thiadiazoles hydrolyze readily, requiring anhydrous conditions.
Industrial-Scale Feasibility
Cost-Benefit Analysis
Raw material costs for 1 kg of product:
| Component | Cost (USD) |
|---|---|
| 2-Amino-5-tert-butyl-1,3,4-thiadiazole | 420 |
| 2-Bromo-1-phenyl-1-ethanone | 380 |
| POCl₃ | 210 |
Environmental Considerations
DMF recycling reduces waste by 40%, though POCl₃ neutralization remains energy-intensive.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C16H16N4O2S2
- Molecular Weight : Approximately 360.5 g/mol
- Key Functional Groups :
- Thiadiazole and triazine rings
- Tert-butyl group
- Phenylethylsulfanyl substituent
These features enhance the compound's reactivity and interaction with biological targets.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key synthetic routes include:
- Formation of the thiadiazole ring.
- Introduction of the triazine moiety.
- Attachment of the tert-butyl and phenylethyl groups.
These steps are crucial for achieving high yields and purity of the final product. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for modifying its structure to enhance biological activity.
Antimicrobial Activity
Preliminary studies suggest that 3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exhibits significant antimicrobial properties. Derivatives of thiadiazoles are known to inhibit various enzymes involved in microbial growth pathways.
Anti-inflammatory Properties
Research indicates that compounds related to thiadiazoles can modulate inflammatory pathways. The unique structure of this compound may enhance its interaction with inflammatory mediators, making it a candidate for anti-inflammatory drug development .
Antitumor Activity
The compound has shown promise in initial studies against cancer cell lines. Its ability to induce cytotoxic effects suggests potential applications in cancer therapy. The specific interactions with cellular targets could lead to the development of novel anticancer agents .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds within the thiadiazole and triazine classes:
- Thiazolo[3,2-b]-1,2,4-triazine Derivatives : A study synthesized novel derivatives that exhibited broad-spectrum antibacterial activity and significant antitubercular effects against Mycobacterium smegmatis. These derivatives were characterized through various spectroscopic methods and showed promising pharmacological profiles similar to those expected from this compound .
- Structure–Activity Relationship Studies : Research focused on understanding how modifications to the thiadiazole and triazole structures influence their biological activities. This knowledge is crucial for optimizing compounds for specific therapeutic targets .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Phenyl)-1,3,4-thiadiazole | Thiadiazole core | Strong antimicrobial properties |
| 7-Aryl-[1,2,4]triazolo[1,5-a]pyrimidines | Triazole and pyrimidine rings | Potent antitumor activity |
| 3-(Amino)-[1,2,4]triazoles | Triazole core with amino substituents | Potential anti-inflammatory effects |
The unique combination of substituents in this compound may confer distinct pharmacological profiles compared to its analogs.
Mechanism of Action
The mechanism of action of 3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur and nitrogen atoms can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- 3-tert-butyl-7-{[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- 3-tert-butyl-7-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Uniqueness
The uniqueness of 3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group and the phenylethyl sulfanyl moiety differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Biological Activity
3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound belonging to the class of thiadiazoles and triazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N4O2S2, with a molecular weight of approximately 360.5 g/mol. The structure features a tert-butyl group , a thiadiazole ring , and a triazine moiety , contributing to its diverse chemical reactivity and biological properties.
Structural Features
| Feature | Description |
|---|---|
| Tert-butyl group | Enhances lipophilicity and solubility |
| Thiadiazole ring | Associated with various biological activities |
| Phenylethylsulfanyl substituent | Contributes to reactivity and potential interactions |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties . Compounds in the thiadiazole class are known for their ability to inhibit bacterial growth and may act against various pathogens by disrupting cellular processes.
Anti-inflammatory Effects
Research indicates that derivatives of this compound can inhibit enzymes involved in inflammatory pathways. The presence of the sulfanyl group is believed to enhance its interaction with biological targets related to inflammation.
Antitumor Activity
The compound has shown promise in cytotoxicity assays against cancer cell lines. Its unique structure may enhance binding affinity to targets involved in tumor growth and proliferation. Studies have indicated that it may inhibit mutant IDH1 and IDH2 enzymes associated with certain cancers.
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial activity of various thiadiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics.
Study 2: Anti-inflammatory Mechanism
A study exploring the anti-inflammatory mechanisms of thiadiazole compounds found that 3-tert-butyl derivatives inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases.
Study 3: Cytotoxicity in Cancer Models
In vitro assays using human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis indicated that it induced apoptosis in cancer cells through mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
